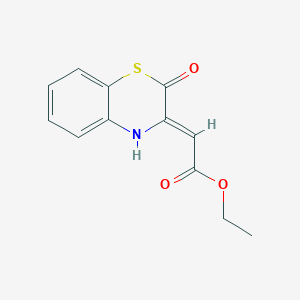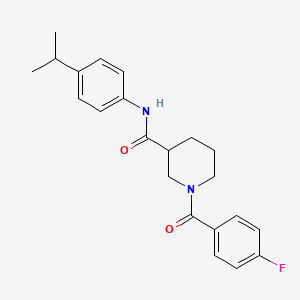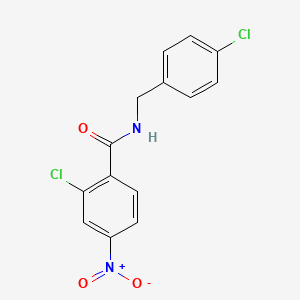![molecular formula C14H10ClNO3 B5917182 2-methylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime]](/img/structure/B5917182.png)
2-methylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime] is a synthetic compound that has gained significant attention in the field of scientific research. It is also known as Menadione 4-Chlorobenzoic Acid Oxime (M4CBO) and is a derivative of vitamin K3. It has been extensively studied for its potential applications in various fields, including cancer treatment, oxidative stress, and neurodegenerative diseases. In
科学的研究の応用
The potential applications of 2-methylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime] in scientific research are numerous. One of the primary areas of research is cancer treatment. Studies have shown that M4CBO can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. Additionally, M4CBO has been shown to inhibit the growth and proliferation of cancer cells, making it a promising anticancer agent.
Another area where M4CBO has been studied is in oxidative stress. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them. M4CBO has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of ROS.
M4CBO has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that M4CBO can protect neurons from oxidative damage and reduce inflammation, making it a potential candidate for the treatment of these diseases.
作用機序
The mechanism of action of 2-methylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime] is not fully understood. However, studies have shown that M4CBO can induce apoptosis in cancer cells by activating the caspase pathway. M4CBO has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.
In oxidative stress, M4CBO has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. M4CBO also reduces the production of ROS by inhibiting the activity of NADPH oxidase, an enzyme that produces ROS.
In neurodegenerative diseases, M4CBO has been shown to protect neurons from oxidative damage by reducing the production of ROS and increasing the activity of antioxidant enzymes. M4CBO also reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime] are numerous. In cancer cells, M4CBO induces apoptosis and inhibits the growth and proliferation of cancer cells. In oxidative stress, M4CBO reduces the production of ROS and increases the activity of antioxidant enzymes. In neurodegenerative diseases, M4CBO protects neurons from oxidative damage and reduces inflammation.
実験室実験の利点と制限
One of the advantages of using 2-methylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime] in lab experiments is its potential as an anticancer agent. M4CBO has been shown to induce apoptosis in cancer cells and inhibit their growth and proliferation. Additionally, M4CBO has been shown to reduce oxidative stress and protect neurons from oxidative damage, making it a potential candidate for the treatment of neurodegenerative diseases.
One of the limitations of using M4CBO in lab experiments is its potential toxicity. Studies have shown that M4CBO can induce cytotoxicity in certain cell types, making it important to carefully evaluate its safety and efficacy before using it in clinical trials.
将来の方向性
There are numerous future directions for research on 2-methylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime]. One potential area of research is the development of M4CBO as a potential anticancer agent. Further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical trials.
Another area of research is the potential applications of M4CBO in neurodegenerative diseases. Studies have shown that M4CBO can protect neurons from oxidative damage and reduce inflammation, making it a potential candidate for the treatment of these diseases.
Additionally, further studies are needed to evaluate the safety and efficacy of M4CBO in different cell types and animal models. This will help to determine its potential as a therapeutic agent in various diseases.
Conclusion:
2-methylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime] is a synthetic compound that has gained significant attention in the field of scientific research. It has potential applications in various fields, including cancer treatment, oxidative stress, and neurodegenerative diseases. Its mechanism of action is not fully understood, but studies have shown that it can induce apoptosis in cancer cells, reduce oxidative stress, and protect neurons from oxidative damage. While there are limitations to its use in lab experiments, further research is needed to fully evaluate its safety and efficacy in various diseases.
合成法
2-methylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime] can be synthesized by reacting 2-methyl-1,4-naphthoquinone with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The resulting compound is then reacted with hydroxylamine hydrochloride to obtain the final product.
特性
IUPAC Name |
[(Z)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c1-9-8-12(6-7-13(9)17)16-19-14(18)10-2-4-11(15)5-3-10/h2-8H,1H3/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFLVIGLQXTTLM-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NOC(=O)C2=CC=C(C=C2)Cl)C=CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=N\OC(=O)C2=CC=C(C=C2)Cl)/C=CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime] | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-chlorophenyl)-7-hydroxy-8-[(4-methyl-1-piperidinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5917102.png)

![8-{[butyl(ethyl)amino]methyl}-3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5917112.png)
![3-(2-chlorophenyl)-8-[(diisobutylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B5917114.png)
![8-{[benzyl(methyl)amino]methyl}-3-(4-biphenylyloxy)-7-hydroxy-4H-chromen-4-one](/img/structure/B5917121.png)
![methyl {4-oxo-3-phenyl-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-ylidene}acetate](/img/structure/B5917125.png)
![8-{[cyclohexyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B5917129.png)



![2-methylbenzo-1,4-quinone 1-[O-(2-phenylacetyl)oxime]](/img/structure/B5917196.png)
![2-isopropyl-5-methylbenzo-1,4-quinone 1-[O-(3-nitrobenzoyl)oxime]](/img/structure/B5917202.png)
![2-isopropyl-5-methylbenzo-1,4-quinone 1-[O-(3-chlorobenzoyl)oxime]](/img/structure/B5917208.png)